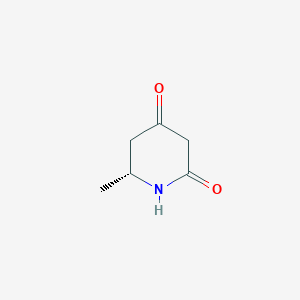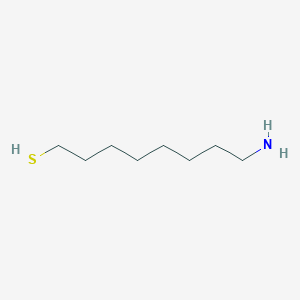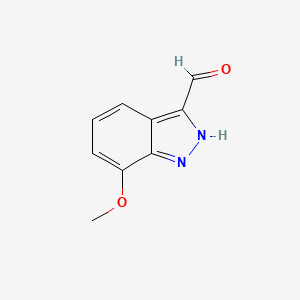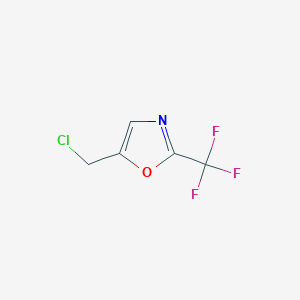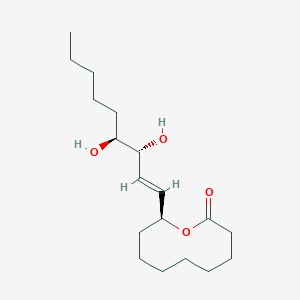
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydropyran ring, which is further substituted with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are selected to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Ammonia, primary amines, and other nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: The trifluoromethyl group imparts unique physical and chemical properties, making the compound useful in developing advanced materials with specific functionalities.
Biological Studies: The compound can be used as a probe or reagent in various biological assays to study enzyme activities, receptor binding, and other biochemical processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)-tetrahydro-2H-pyran-4-amine hydrochloride
- 4-Aminotetrahydropyran hydrochloride
- Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Uniqueness
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine hydrochloride is unique due to the specific position of the trifluoromethyl group and the amine group on the tetrahydropyran ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H11ClF3NO |
|---|---|
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)oxan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(10)3-11-5;/h4-5H,1-3,10H2;1H |
Clave InChI |
ZNLVGEYLTBQLFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OCC1N)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)


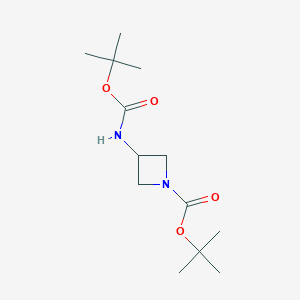
![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)
